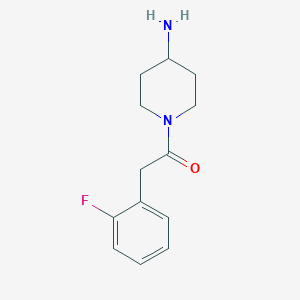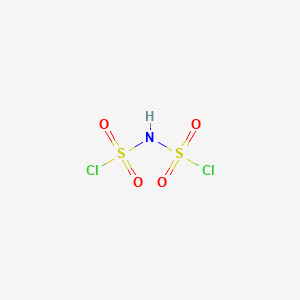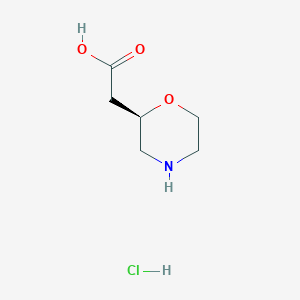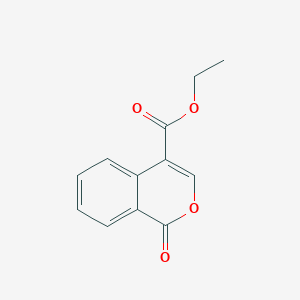
Ethyl 1-oxo-1H-isochromene-4-carboxylate
Overview
Description
Ethyl 1-oxo-1H-isochromene-4-carboxylate is a chemical compound with the molecular formula C12H10O4 . It is a derivative of isochromene, a bicyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyran ring with a carbonyl group at the 1-position and a carboxylate group at the 4-position . The InChI code for this compound is 1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 218.21 g/mol . The melting point of the related compound 1-oxo-1H-isochromene-4-carboxylic acid is 240-242°C .Scientific Research Applications
Synthesis and Photoisomerisation
Ethyl 1-oxo-1H-isochromene-4-carboxylate has been studied for its chemical synthesis and properties, particularly in the context of photoisomerisation. The base-catalyzed Claisen–Schmidt type condensation process has been explored for synthesizing related compounds, where derivatives of ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate exhibit interesting E-Z photoisomerisation properties. This photoisomerisation is a key deactivation channel after excitation in fluid solutions, contrasting with rigid frozen glass, where fluorescence is preferred. These studies provide valuable insights into the chemical behavior and potential applications of this compound derivatives in materials science and photochemistry (Vyňuchal et al., 2008).
Antitumor Agent Synthesis
Research into the synthesis of novel antitumor agents has also involved derivatives of this compound. A specific example includes the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide, with the key step involving the formation of 1,3-disubstituted cyclic alkenyl ether. This framework is significant in the context of isochromene natural products and their potential therapeutic applications (Mondal et al., 2003).
Photolysis Studies
The photolysis of this compound derivatives has been a subject of scientific interest. Studies have shown that these compounds undergo photolysis in various solvents, leading to different photolytic pathways. These findings are important for understanding the chemical reactivity of these compounds under different environmental conditions, which is crucial for their potential applications in photochemistry and material sciences (Ang & Prager, 1992).
Synthesis of Chiral Compounds
This compound derivatives have been used in the synthesis of chiral compounds. For instance, ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates were N-acylated with natural and synthetic phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-5-carboxylates. These compounds have potential applications in the synthesis of complex chiral molecules, which are important in pharmaceutical research (Cox et al., 2003).
Safety and Hazards
The safety information for Ethyl 1-oxo-1H-isochromene-4-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 1-oxoisochromene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)10-7-16-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCAMQBZMUSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Endo-(3-hydroxybicyclo[3.1.0]hexan-6-YL)methyl benzoate](/img/structure/B3243587.png)
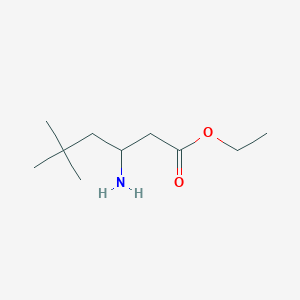
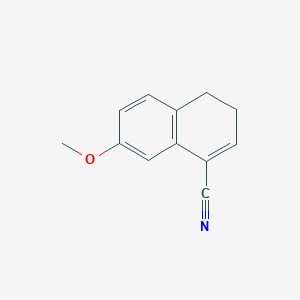
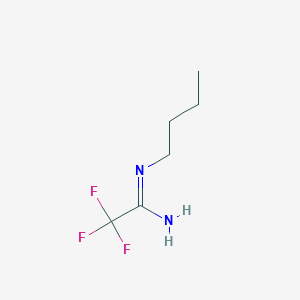
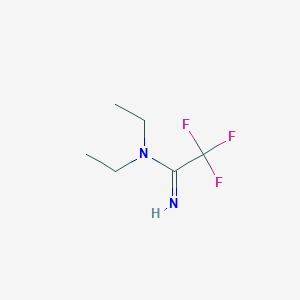
![1H-Benz[e]indolium, 3-[(4-carboxyphenyl)methyl]-1,1,2-trimethyl-, bromide (1:1)](/img/structure/B3243625.png)
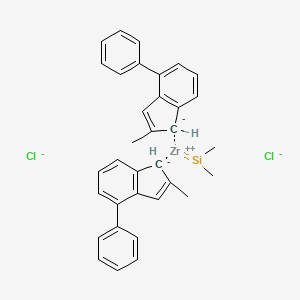
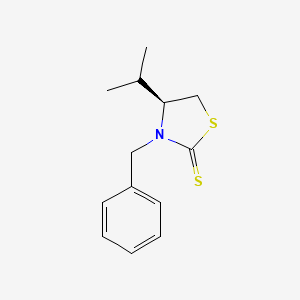

![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)
